molecular formula C14H21IO3 B13490157 Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13490157
M. Wt: 364.22 g/mol
InChI Key: JUNGNBHOEKQJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound characterized by its unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition of suitable precursors under photochemical conditions . This reaction is often facilitated by the use of photoredox catalysts and blue LED irradiation, which helps achieve high yields and diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical synthesis process. The use of continuous flow reactors and advanced photochemical equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H21IO3

Molecular Weight

364.22 g/mol

IUPAC Name

ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C14H21IO3/c1-2-17-12(16)14-7-13(8-14,9-15)18-11(14)10-5-3-4-6-10/h10-11H,2-9H2,1H3

InChI Key

JUNGNBHOEKQJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCCC3)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.